molecular formula C5H9ClO2<br>(CH3)2CHCH2OCOCl<br>C5H9ClO2 B042661 Isobutyl chloroformate CAS No. 543-27-1

Isobutyl chloroformate

Cat. No.: B042661
CAS No.: 543-27-1
M. Wt: 136.58 g/mol
InChI Key: YOETUEMZNOLGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl chloroformate, also known as chloroformic acid isobutyl ester, is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and pharmaceutical manufacturing. This compound is particularly valued for its role as a condensing agent in peptide synthesis and other organic reactions .

Mechanism of Action

Target of Action

Isobutyl chloroformate (IBCF) is primarily used as a reagent in peptide and oligonucleotide synthesis . Its primary targets are the 5′-hydroxyl functions of deoxyribosides . These are key components of DNA and RNA molecules, and their modification can have significant effects on the structure and function of these molecules.

Mode of Action

In its role as a reagent, IBCF acts by blocking the 5′-hydroxyl function of deoxyribosides . This blocking action prevents these groups from participating in further reactions, effectively isolating them and allowing other parts of the molecule to be modified without interference. IBCF also serves as a condensing reagent , promoting the joining of two molecules into one larger molecule.

Biochemical Pathways

The primary biochemical pathway affected by IBCF is the synthesis of peptides and oligonucleotides . By blocking the 5′-hydroxyl function of deoxyribosides, IBCF can control the sequence of amino acids in a peptide or the sequence of bases in an oligonucleotide. This allows for the precise synthesis of these molecules according to the needs of the researcher.

Pharmacokinetics

IBCF is a liquid at room temperature, with a boiling point of 128.8°C and a density of 1.053 g/mL at 25°C . It is miscible with benzene, chloroform, and diethyl ether . These properties suggest that IBCF could be rapidly absorbed and distributed if it were to enter the body, although its actual ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on many factors, including the route of administration and the presence of other substances.

Result of Action

The primary result of IBCF’s action is the synthesis of peptides and oligonucleotides with a specific sequence of amino acids or bases . This can be used to create proteins or DNA/RNA molecules with desired properties, which can be used in a wide range of applications, from basic research to the development of new drugs.

Action Environment

The action of IBCF can be influenced by environmental factors. For example, it is sensitive to moisture , which can cause it to react and lose its effectiveness as a reagent. Therefore, it must be stored under dry conditions to maintain its reactivity . Additionally, IBCF is flammable and can form explosive mixtures with air , so it must be handled with care to prevent accidents. Its action can also be influenced by the presence of other substances, as it can react with a wide range of functional groups.

Biochemical Analysis

Biochemical Properties

Isobutyl chloroformate plays a crucial role in biochemical reactions, particularly in the synthesis of peptide compounds . It serves as a condensing reagent, facilitating the formation of bonds between molecules . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It serves as a condensing reagent, promoting the formation of peptide bonds in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Currently, there is limited information available on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl chloroformate is typically synthesized through the reaction of phosgene with isobutanol. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction is as follows:

COCl2+C4H9OHC5H9ClO2+HCl\text{COCl}_2 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_5\text{H}_9\text{ClO}_2 + \text{HCl} COCl2​+C4​H9​OH→C5​H9​ClO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and isobutanol in a reactor. The reaction is typically conducted at low temperatures to control the exothermic nature of the process. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React with this compound to form carbonate esters, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

Comparison with Similar Compounds

Uniqueness of Isobutyl Chloroformate: this compound is unique due to its balance of reactivity and stability. Its branched isobutyl group provides steric hindrance, making it less reactive than methyl or ethyl chloroformate, yet sufficiently reactive for efficient synthesis processes. This makes it particularly valuable in peptide synthesis and other applications requiring precise control over reaction conditions .

Properties

IUPAC Name

2-methylpropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETUEMZNOLGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2, Array
Record name ISOBUTYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052194
Record name Isobutyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name ISOBUTYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

129 °C
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

27 °C c.c.
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: reaction
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.71
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2
Record name Isobutyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

543-27-1
Record name ISOBUTYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl chlorocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl chloroformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyl Chloroformate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/isobutyl-chloroformate-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Carbonochloridic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL CHLOROCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S785TC0OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOBUTYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1.300 g (4.94 mmoles) of N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid (abbreviation Z-(L)-PipOH, prepared from (L)-pipecholine-2-carboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.630 ml (5.18 mmoles) of 4-methylpiperidine (NMP;), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C for 30 minutes, of 1.730 g (4.70 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.580 ml (4.77 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3,5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml) , discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant milk-white precipitate which, after several hours at rest in a cold chanber, was filtered and left for 24 hours under vacuum on P2O5. 2.300 g (84.8%) of an analytically pure white solid were recovered.
[Compound]
Name
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(L)-pipecholine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 1.500 g (5.04 mmoles) of N-benzyloxycarbonyl-(S)-(-)-indoline-2-carboxylic acid (abbreviation Z-(S)-DhioH, prepared from (S)-(-)-indoline-2-carboxylic acid (Aldrich) according to the method of Wunsch [E. Wunsch, W. Graf, O. Keller, W, Keller, G. Wersin: Synthesis, (11), 958 (1986)]) in 80 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.680 ml (5.20 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (5.26 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes. A solution, precooled to approximately -15° C. for 30 minutes, of 1.840 g (5.00 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.560 ml (5.08 mmoles) of NMM in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature of the bath free to rise to room temperature. After approximately 5 hours of reaction, the white precipitate was then filtered away and washed with a little CH2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant white precipitate which, after several hours at rest in a cold chamber, was filtered, discarding the organic solution. The residual solid was left for 24 hours under vacuum on P2O5. 2.440 g (79.9%) of an analytically pure white solid were recovered.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of 1.200 g (5.10 mmoles) of N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid (abbreviation Z-(S)-AzeOH, prepared from (S)-(-)-2-azetidinecarboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.690 ml (5.27 mmoles) of isobutylchloroformate (IBCF) and 0.650 ml (5.34 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C. for 30 minutes, of 1.850 g (5.03 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.620 ml (5.10 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, leaves a dense residual oil which, when taken up with a minimum amount of CH2Cl2, was purified using flash-chromatography in a normal phase (SiO2, eluant CH2 Cl2 /n-hexane: 2/1). The chromatographic fractions of interest were concentrated to a small volume and ground with anhydrous ethyl ether. The whiteish solid thus obtained was filteres and left for 24 hours under vacuum on P2O5. 2.040 g (75.0%) of an analytically pure rubbery white solid were recovered.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-(-)-2-azetidinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of 1.600 g (5.0 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 80 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.570 ml (5.17 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl chloroformate
Reactant of Route 2
Reactant of Route 2
Isobutyl chloroformate
Reactant of Route 3
Reactant of Route 3
Isobutyl chloroformate
Reactant of Route 4
Reactant of Route 4
Isobutyl chloroformate
Reactant of Route 5
Reactant of Route 5
Isobutyl chloroformate
Reactant of Route 6
Isobutyl chloroformate
Customer
Q & A

A: Isobutyl chloroformate is predominantly used as a reagent for forming mixed anhydrides with carboxylic acids. These mixed anhydrides are highly reactive intermediates, commonly employed in peptide synthesis to facilitate the formation of amide bonds. []

A: In a pilot-plant-scale synthesis of the analgesic tetrapeptide frakefamide × HCl, this compound was used to activate the carboxyl group of protected amino acids. This activation allowed for efficient coupling reactions with minimal racemization, showcasing the reagent's suitability for large-scale peptide synthesis. []

A: Yes, this compound can be utilized to synthesize various other compounds. For example, researchers successfully synthesized N-isobutoxycarbonyltaurine methyl ester, a volatile derivative of taurine, using a three-step procedure involving this compound. This derivative facilitated the gas chromatographic determination of taurine in urine. []

A: Studies indicate that mixed anhydrides formed with isopropyl chloroformate are more stable than those formed with ethyl and isobutyl chloroformates. The use of isopropyl chloroformate also resulted in significantly less racemization during the coupling of N-benzyloxycarbonylglycylamino acids. []

A: One potential drawback is the formation of symmetrical anhydride byproducts, leading to reduced yields of the desired product. This was observed in a study investigating the large-scale synthesis of tachykinin receptor antagonist TKA731. Researchers identified symmetrical anhydride formation from the starting amino acid as the main cause of yield loss. []

A: One strategy involves altering the order of addition during the reaction. Adding the carboxylate anion solution to this compound (reverse addition) instead of the typical chloroformate addition to the carboxylate solution significantly reduced symmetrical anhydride formation. []

A: Yes, this compound is effective for derivatizing amines to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analysis. This was demonstrated in a study analyzing amines in Port wine and grape juice, where this compound derivatization enabled the simultaneous quantification of 22 amines. []

A: Yes, this compound effectively converts amino acids into N(O,S)-alkoxycarbonyl alkyl esters, which are amenable to GC-MS analysis. This approach was successfully applied to analyze amino acids and polyamines in human skin samples. []

A: Yes, researchers successfully used this compound to conjugate ciprofloxacin to bovine serum albumin (BSA), creating an immunizing antigen. This conjugation method achieved a molecule conjugate ratio of 11:1, demonstrating its effectiveness in antigen synthesis. []

A: Yes, researchers correlated the rates of solvolysis of this compound in various solvents using the extended Grunwald-Winstein equation. They measured solvent deuterium isotope effects, enthalpy, and entropy of activation, providing insights into the reaction mechanism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.